molecular formula C18H30N2O B13975104 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol

3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol

Cat. No.: B13975104
M. Wt: 290.4 g/mol
InChI Key: FBSCZHFYQXYOKH-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Addition of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: May be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol likely involves interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol

Uniqueness

3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is unique due to the presence of the isopropylamino group, which may confer distinct pharmacological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C18H30N2O/c1-15(2)19-18(10-13-21)17-8-11-20(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19,21H,8-14H2,1-2H3

InChI Key

FBSCZHFYQXYOKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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